molecular formula C7H3BrClNO3 B8796689 3-Bromo-5-nitrobenzoyl chloride

3-Bromo-5-nitrobenzoyl chloride

Cat. No.: B8796689
M. Wt: 264.46 g/mol
InChI Key: ZFZCKJACMSJUOK-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzoyl chloride (CAS 51339-40-3) is a high-purity benzoyl chloride derivative offered with a typical purity of 95% to 98% . This compound is strictly for research and laboratory applications and is not intended for diagnostic, therapeutic, or personal use . As a reactive aromatic building block, it features both a bromo substituent and a nitro group on the benzene ring, which makes it a valuable intermediate in organic synthesis . The electron-withdrawing nature of these functional groups enhances the electrophilicity of the carbonyl carbon, making this compound highly reactive in nucleophilic acyl substitution reactions, such as amide bond formation with amines or esterification with alcohols . In scientific research, such halogenated and nitro-substituted benzoyl chlorides are frequently utilized as key precursors in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . For example, related compounds are employed in the sophisticated organic synthesis of CFTR modulators, which are life-changing drugs for treating cystic fibrosis, highlighting the importance of this chemical class in medicinal chemistry . Proper handling is required, as indicated by its GHS hazard classification . To ensure stability, it must be stored under an inert atmosphere at cold temperatures, typically between 2-8°C .

Properties

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.46 g/mol

IUPAC Name

3-bromo-5-nitrobenzoyl chloride

InChI

InChI=1S/C7H3BrClNO3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H

InChI Key

ZFZCKJACMSJUOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Reactivity

3-Bromo-5-nitrobenzoyl chloride can be synthesized through various methods, often involving the bromination and nitration of benzoyl chloride derivatives. Its reactivity is primarily attributed to the presence of the bromine and nitro groups, which facilitate electrophilic substitution reactions, making it an ideal precursor for further chemical transformations.

Medicinal Chemistry

This compound has shown significant potential in medicinal chemistry, particularly in the development of antimycobacterial agents. Research indicates that compounds containing nitro groups exhibit enhanced activity against tuberculosis, with studies highlighting that both nitro groups are essential for high antitubercular activity .

Case Study: Antimycobacterial Activity

  • A study demonstrated that derivatives of this compound were synthesized and tested for their antimycobacterial properties. The results indicated that modifications to the nitro groups significantly impacted efficacy, emphasizing the importance of structural integrity in drug design .

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex organic structures.

Table 1: Synthetic Pathways Using this compound

Reaction TypeExample ProductYield (%)Reference
Nucleophilic SubstitutionN-Aryl-1,2,3,4-tetrahydroisoquinolines30-34
Formation of AmidesVarious amide derivativesVariable
Coupling ReactionsBiologically active heterocyclesVariable

Antimicrobial Applications

The compound's antimicrobial properties have been explored extensively. It has been incorporated into formulations aimed at preventing microbial growth in various settings, including pharmaceuticals and cleaning products.

Case Study: Antimicrobial Formulations

  • Research has demonstrated that incorporating this compound into cleaning compositions enhances their effectiveness against gram-positive and gram-negative bacteria as well as fungi. The optimal concentration for antimicrobial activity was found to be between 0.1% to 1% by weight .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-4-fluoro-5-nitrobenzoyl Chloride (CAS: 1807209-19-3)

This analog differs by the addition of a fluorine atom at position 4. Its molecular formula is C₇H₂BrClFNO₃, with a molecular weight of 282.45 g/mol (calculated). The fluorine atom introduces stronger electron-withdrawing effects, further increasing the electrophilicity of the acyl chloride group compared to the parent compound.

Data Table: Key Properties
Property 3-Bromo-5-nitrobenzoyl Chloride 3-Bromo-4-fluoro-5-nitrobenzoyl Chloride
Molecular Formula C₇H₃BrClNO₃ C₇H₂BrClFNO₃
Molecular Weight (g/mol) 264.46 282.45 (calculated)
LogP 3.26 ~3.5 (estimated)
Polar Surface Area (Ų) 62.89 62.89 (unchanged)
Key Substituents Br (3), NO₂ (5) Br (3), F (4), NO₂ (5)

Other Bromo-Nitro Aromatic Derivatives

  • 3-Bromo-2-ethoxy-5-nitropyridine (C₇H₆BrN₂O₃) : A pyridine-based analog with ethoxy and nitro groups. Unlike benzoyl chlorides, pyridine derivatives exhibit distinct electronic properties due to the nitrogen heteroatom, reducing electrophilicity but increasing stability in acidic conditions. This compound is less reactive in acylations but finds use in metal-catalyzed coupling reactions .
  • 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (C₆H₂BrF₄N) : Features a trifluoromethyl group, which significantly increases lipophilicity (LogP > 4). Such derivatives are favored in medicinal chemistry for improved metabolic stability and membrane permeability .

Preparation Methods

Nitration of 3-Bromobenzoyl Chloride

This method involves the direct nitration of 3-bromobenzoyl chloride to introduce the nitro group at the 5-position. The reaction leverages the directing effects of substituents on the aromatic ring.

Reagents and Conditions

  • Nitration Agent : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts.

  • Temperature : Reaction typically occurs at 35°C .

  • Reaction Time : Short duration (e.g., 0.166 hours) .

Mechanism
The bromine substituent at the 3-position directs nitration to the meta position (5-position), while the electron-withdrawing benzoyl chloride group enhances electrophilic substitution.

Yield : High yields (up to 89.6%) have been reported under optimized conditions .

Bromination of 5-Nitrobenzoyl Chloride

This approach involves brominating 5-nitrobenzoyl chloride to install the bromine at the 3-position.

Reagents and Conditions

  • Brominating Agent : 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBH) in dichloromethane (CH₂Cl₂) and water .

  • Temperature : 35°C over 24 hours .

  • Workup : Neutralization with sodium hydroxide (NaOH) and purification via distillation under vacuum (0.71 mbar, 70–80°C) .

Advantages

  • DBH is a mild brominating agent, minimizing side reactions.

  • High purity achieved through vacuum distillation .

Industrial-Scale Production Methods

Industrial processes mirror laboratory methods but emphasize scalability and cost-effectiveness.

Key Steps

  • Nitration : Continuous flow reactors for precise temperature control.

  • Bromination : Automated systems for reagent addition and reaction monitoring.

  • Purification : Crystallization or chromatography to meet high purity standards (>98%) .

Advantages

  • Reduced solvent usage and waste generation.

  • Higher throughput compared to batch processes.

Critical Challenges and Considerations

  • Regioselectivity : Ensuring nitration occurs at the 5-position requires careful control of reaction conditions .

  • Stability : The compound is sensitive to moisture and light, necessitating storage under inert atmospheres .

  • Safety : Handling SOCl₂ and HNO₃ requires proper PPE and ventilation due to toxic fumes .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-bromo-5-nitrobenzoyl chloride, and how can reaction efficiency be validated?

  • Methodology : Start with brominated benzoic acid derivatives (e.g., 3-bromobenzoic acid) and perform nitration at the 5-position using mixed sulfuric/nitric acid at −5°C to control exothermic reactions . Validate efficiency via HPLC or GC-MS to monitor intermediates. Post-synthesis, confirm purity through recrystallization (e.g., using a 5:1 petroleum ether/ethyl acetate mixture) and characterize via 1^1H-NMR (δ 7.8–8.1 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1750 cm1^{-1}) .

Q. How can researchers address discrepancies in reported melting points for this compound derivatives?

  • Methodology : Cross-reference data from peer-reviewed journals (e.g., crystallography databases like CCDC) and reagent catalogs. For example, Kanto Reagent’s catalog lists mp 36–40°C for structurally similar 4-bromobenzyl chloride, while nitrated analogs may vary due to polymorphism . Perform differential scanning calorimetry (DSC) to resolve inconsistencies.

Q. What purification strategies are recommended for nitro-substituted benzoyl chlorides?

  • Approach : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove nitro-reduction byproducts. For thermally stable compounds, vacuum distillation or sublimation (e.g., bp 188–190°C for 3-bromo-4-chlorobenzotrifluoride) is effective . Confirm purity via 13^{13}C-NMR or mass spectrometry.

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic acyl substitution?

  • Analysis : The nitro group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Compare kinetics with non-nitrated analogs (e.g., 3-bromobenzoyl chloride) using stopped-flow spectroscopy. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What are the key challenges in characterizing decomposition pathways of this compound under ambient storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to detect hydrolysis products (e.g., 3-bromo-5-nitrobenzoic acid). Monitor chloride release via ion chromatography. Reference safety protocols for acyl chlorides, such as Alfa Aesar’s guidelines for handling hydrolytically sensitive compounds .

Q. How can researchers resolve contradictions in spectral data for nitrobenzoyl chloride derivatives?

  • Approach : Compare experimental 1^1H-NMR (e.g., 10.41 ppm for aldehyde protons in nitrated benzaldehyde derivatives) with computational predictions (GIAO method). Cross-validate using X-ray crystallography (CCDC deposition codes) to confirm molecular geometry .

Key Considerations for Researchers

  • Safety : Follow OSHA HazCom 2012 protocols for acyl chlorides, including immediate decontamination of spills and use of anhydrous storage conditions .
  • Computational Tools : Leverage PubChem’s AI-driven synthesis planning for retroanalysis of reaction pathways .

For structural validation, deposit crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) to ensure reproducibility .

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